N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide
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Overview
Description
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide is a synthetic organic compound characterized by the presence of an isoxazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Due to its structural features, it can be used as a probe to study biological pathways and interactions, especially those involving isoxazole and benzamide moieties.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in diseases such as cancer or neurological disorders.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties, leveraging the unique electronic characteristics of the isoxazole and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide typically involves multiple steps:
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Formation of the Isoxazole Ring
- The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 4-fluorobenzonitrile oxide can react with an appropriate alkyne to form the 5-(4-fluorophenyl)isoxazole.
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Attachment of the Benzamide Group
- The 5-(4-fluorophenyl)isoxazole can be further reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
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Reduction
- Reduction reactions can target the isoxazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced species.
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Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced species.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Mechanism of Action
The mechanism by which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The dimethoxybenzamide moiety can further modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide
- N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide
- N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide
Uniqueness
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions. This makes it distinct from its analogs with different substituents on the phenyl ring, such as methoxy, chloro, or bromo groups.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-15-7-8-16(18(10-15)25-2)19(23)21-11-14-9-17(26-22-14)12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAPLGKAYGBPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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